2-(Piperidin-4-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)propanoic acid hydrochloride typically involves the reaction of piperidine with propanoic acid under specific conditions. One common method includes the use of a nickel catalyst for the hydrogenation of piperidine derivatives . The reaction conditions often require controlled temperatures and pressures to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the conversion of N-carbethoxy 4-piperidone to piperidone HCl hydrate, followed by further reactions to obtain the final product . These methods are designed to be cost-effective and environmentally friendly, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using hydrogenation methods, typically involving palladium or rhodium catalysts.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Hydrogen gas in the presence of palladium or rhodium catalysts is commonly used for reduction reactions.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Piperidin-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions .
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the propanoic acid moiety.
4-Piperidone: A ketone derivative of piperidine used as an intermediate in organic synthesis.
Piperine: An alkaloid found in black pepper with various biological activities.
Uniqueness: 2-(Piperidin-4-yl)propanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a propanoic acid side chain allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-piperidin-4-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(8(10)11)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREIBYGLZDNCGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.